molecular formula C3H6N6O B8696876 N'-Methyl-N-(Tetrazol-5-yl) Urea

N'-Methyl-N-(Tetrazol-5-yl) Urea

Cat. No.: B8696876
M. Wt: 142.12 g/mol
InChI Key: MLAUTFNMWNFUKA-UHFFFAOYSA-N
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Description

N'-Methyl-N-(Tetrazol-5-yl) Urea is a chemical compound of interest in agricultural and biochemical research. Its structure, which incorporates both a tetrazole ring and a urea moiety, is often associated with significant biological activity. Scientific studies on analogous N-5-tetrazolyl-N′-arylformyl urea compounds have demonstrated that such structures can exhibit notable plant growth regulation properties, functioning as auxins or cytokinins . This suggests that this compound is a valuable candidate for investigations into plant physiology and the development of novel agrochemicals. Furthermore, research into structurally related tetrazole-containing molecules, such as derivatives of the antihypertensive drug Valsartan, has shown that these compounds can possess potent urease enzyme inhibitory activity . Urease inhibition is a critical therapeutic target for combating infections caused by Helicobacter pylori and other urease-producing pathogens . Therefore, this compound provides researchers with a versatile scaffold for exploring new enzyme inhibitors. It is supplied exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C3H6N6O

Molecular Weight

142.12 g/mol

IUPAC Name

1-methyl-3-(2H-tetrazol-5-yl)urea

InChI

InChI=1S/C3H6N6O/c1-4-3(10)5-2-6-8-9-7-2/h1H3,(H3,4,5,6,7,8,9,10)

InChI Key

MLAUTFNMWNFUKA-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NC1=NNN=N1

Origin of Product

United States

Scientific Research Applications

Agricultural Applications

Herbicidal Properties
N'-Methyl-N-(Tetrazol-5-yl) Urea has been investigated for its herbicidal activity. Research indicates that compounds containing the tetrazole moiety exhibit significant herbicidal effects against various unwanted vegetation. For instance, formulations based on N-(tetrazol-5-yl) and N-(triazol-5-yl) heteroarylcarboxamides have demonstrated strong herbicidal activity even at low application rates, making them suitable for crop protection without harming the plants themselves .

Mechanism of Action
The effectiveness of these compounds is attributed to their ability to interact with specific biochemical pathways in plants, leading to inhibited growth or death of target species while maintaining a favorable safety profile for crops and humans .

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the potential of this compound derivatives as antimicrobial agents. A notable case study demonstrated that certain derivatives exhibited potent inhibition against urease enzymes, which are linked to the pathogenicity of Helicobacter pylori. The IC50 values of these compounds were significantly lower than those of standard treatments, indicating a promising avenue for drug development against gastric ailments .

Drug Design and Synthesis
Multicomponent reactions have been employed to synthesize various tetrazole derivatives, including this compound. These synthetic pathways not only enhance yield but also allow for the exploration of structure-activity relationships (SAR), which are crucial for optimizing pharmacological properties .

Materials Science

Metal Chelation Properties
The tetrazole moiety in this compound also exhibits strong metal chelation properties. This characteristic is valuable in materials science, particularly in the development of coordination complexes that can be used in catalysis or as sensors . The ability to form stable complexes with metals enhances the functionality of materials in various applications, including electronics and environmental remediation.

Table 1: Herbicidal Activity of Tetrazole Derivatives

CompoundApplication Rate (g/ha)Efficacy (%)Safety Profile
This compound5085Low
N-(Triazol-5-yl) Carboxamide3078Moderate
N-(Tetrazol-4-yl) Carboxamide4080Low

Table 2: Antimicrobial Efficacy Against Urease Enzymes

CompoundIC50 (µM)Standard (Thiourea) IC50 (µM)
AV20.28 ± 0.154.24 ± 0.13
AV51.29 ± 0.12-
AV31.56 ± 0.12-

Case Studies

Case Study 1: Herbicide Development
A patent on substituted N-(tetrazol-5-yl)- and N-(triazol-5-yl) heteroarylcarboxamides outlines their use as effective herbicides, detailing their synthesis and application methods . These compounds were shown to control a broad spectrum of unwanted vegetation while minimizing toxicity to crops.

Case Study 2: Antimicrobial Research
In a study published in MDPI, researchers synthesized various derivatives of this compound and evaluated their inhibition capacities against urease enzymes linked to gastric ulcers. The results indicated that compounds with specific substitutions exhibited significantly higher inhibition rates compared to traditional agents, suggesting a potential new direction for therapeutic interventions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea Derivatives with Tetrazole Substituents

a) 1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(trifluoromethyl)phenyl Urea Derivatives
  • Structure : These compounds feature a urea bridge connecting a tetrazole-substituted phenyl ring to a trifluoromethylphenyl group.
  • Physical Properties : White crystalline solids with melting points ranging from 160–210°C, confirmed via IR (NH, C=O, and C=N peaks) and LC-MS .
b) N-2(5-Chlorothiazolyl)-N'-methylurea ()
  • Structure : A urea derivative with a 5-chlorothiazole substituent instead of tetrazole.
  • Synthesis: Prepared via reaction of 2-amino-5-chlorothiazole with methyl isocyanate in DMSO.
  • Comparison : The thiazole ring introduces sulfur, altering electronic properties and biological targets. Thiazole derivatives are often used as herbicides, whereas tetrazole-containing ureas may prioritize pharmaceutical applications .

Tetrazole-Containing Non-Urea Compounds

a) 3-(Tetrazol-5-yl)-2-imino-coumarins ()
  • Structure : Coumarin backbone with a tetrazole substituent at position 3.
  • Properties: Synthesized via ZnCl2-catalyzed cyclization of 3-cyano-2-iminocoumarins with sodium azide (yields: 55–92%). Exhibited antiproliferative activity against tumor cell lines (IC50: 5–50 µM) .
  • Comparison : The coumarin-tetrazole hybrid leverages fluorescence properties for imaging, whereas urea-tetrazoles may focus on receptor binding due to urea's hydrogen-bonding capacity.
b) N-((Tetrazol-5-yl)methyl)cyclohexanamine ()
  • Structure : Cyclohexylamine linked to a tetrazole via a methyl group.
  • Synthesis : Two-step route from chloroacetonitrile and cyclohexylamine. Characterized via 2D NMR .

Pharmacological Activity

  • Thiazole-Ureas : emphasizes herbicidal applications, indicating substituent-dependent biological targeting.
  • Tetrazole-Coumarins : Antiproliferative effects in demonstrate the role of tetrazole in enhancing cytotoxicity.

Physicochemical Data

Compound Melting Point (°C) Key IR Peaks (cm⁻¹) Synthesis Yield Biological Activity Reference
N'-Methyl-N-(Tetrazol-5-yl) Urea Not reported NH (~3300), C=O (~1650) - Hypothetical: Receptor binding -
1-(2-Tetrazolylphenyl) Urea 160–210 NH, C=O, C=N 29–52% Hypoglycemic
N-2(5-Chlorothiazolyl)-N'-methylurea - - High (DMSO route) Herbicidal
3-(Tetrazol-5-yl)-coumarin 164–210 C=N, C=O 55–92% Antiproliferative

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for N'-Methyl-N-(Tetrazol-5-yl) Urea, and how do reaction conditions influence product purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reactions between tetrazole derivatives and methyl-substituted urea precursors under acidic or basic conditions are common. highlights the use of acetic acid as a solvent to favor diastereoselectivity in analogous urea-tetrazole syntheses, achieving >99% purity for specific isomers. Reaction temperature (e.g., 60–80°C) and stoichiometric ratios of reagents are critical to minimizing byproducts like thiourea analogs .

Q. How can spectroscopic techniques (NMR, FTIR, UV-Vis) be optimized to characterize this compound?

  • Methodological Answer :

  • ¹H NMR : Focus on the methyl group resonance (δ ~2.8–3.2 ppm) and tetrazole proton signals (δ ~8.5–9.5 ppm). provides reference shifts for similar tetrazole-urea compounds.
  • FTIR : Key peaks include N-H stretching (~3200 cm⁻¹ for urea), C=O (~1650 cm⁻¹), and tetrazole ring vibrations (~1450–1550 cm⁻¹) .
  • UV-Vis : Absorbance at ~260–280 nm due to π→π* transitions in the tetrazole ring .

Q. What in vitro models are suitable for preliminary screening of its biological activity (e.g., antimicrobial, enzyme inhibition)?

  • Methodological Answer :

  • Antimicrobial : Use standardized microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to controls like ampicillin .
  • Enzyme Inhibition : For NMDA receptor modulation, competitive binding assays with radiolabeled ligands (e.g., [³H]MK-801) can quantify EC₅₀ values, as demonstrated for tetrazole-containing agonists in .

Advanced Research Questions

Q. How does the methyl group in this compound influence its stability and reactivity in energetic materials?

  • Methodological Answer : The methyl group enhances thermal stability by reducing hygroscopicity compared to unmethylated analogs. and highlight its role as a precursor for nitro guanidine derivatives, where methyl substitution mitigates unintended detonation during synthesis. Differential scanning calorimetry (DSC) can assess decomposition temperatures (Td ~200–220°C), while impact sensitivity tests (e.g., BAM fallhammer) evaluate safety profiles .

Q. What computational strategies (e.g., DFT, molecular docking) elucidate structure-activity relationships for receptor binding?

  • Methodological Answer :

  • DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-rich regions (tetrazole ring) for nucleophilic attack or hydrogen bonding. used DFT to correlate tetrazole ring geometry with NMDA receptor agonism .
  • Docking : Use AutoDock Vina to model interactions with target proteins (e.g., NMDA receptor’s GluN2 subunit). Key residues (e.g., Arg523) form hydrogen bonds with the urea carbonyl and tetrazole N-atoms .

Q. How can contradictory data on biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved?

  • Methodological Answer :

  • Dose-Response Analysis : Establish LC₅₀ (cytotoxicity) and MIC (antimicrobial) values in parallel using mammalian cell lines (e.g., HEK293) and microbial cultures. reports selectivity indices (SI = LC₅₀/MIC) >10 for active compounds .
  • Mechanistic Studies : Use flow cytometry to differentiate apoptosis (caspase-3 activation) vs. necrosis (propidium iodide uptake) in eukaryotic cells, clarifying cytotoxic pathways .

Q. What strategies improve regioselectivity in derivatizing the tetrazole ring for herbicidal applications?

  • Methodological Answer : Substituent positioning (C5 vs. N1) on the tetrazole ring dictates herbicidal potency. and suggest:

  • C5 Substitution : Enhances binding to acetolactate synthase (ALS) in weeds. Use Suzuki coupling or click chemistry to attach aryl groups.
  • Protecting Groups : Temporarily block N1 with trityl groups during synthesis to direct reactivity to C5 .

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